2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a benzofuran ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the ethyl group at the 5-position. The thiadiazole ring is then synthesized separately and coupled with the benzofuran derivative through an acetamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the benzofuran or thiadiazole rings.
Scientific Research Applications
2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the specific substitution pattern on the benzofuran and thiadiazole rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H19N3O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(5-ethyl-1-benzofuran-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H19N3O2S/c1-4-11-5-6-14-13(7-11)12(9-22-14)8-15(21)18-17-20-19-16(23-17)10(2)3/h5-7,9-10H,4,8H2,1-3H3,(H,18,20,21) |
InChI Key |
LDBCMAGJSJPAJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
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